molecular formula C20H27N5O B4338018 N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B4338018
M. Wt: 353.5 g/mol
InChI Key: LQMKXAHCYMBARU-UHFFFAOYSA-N
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Description

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide: is a synthetic organic compound featuring a unique adamantyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Adamantyl-Pyrazole Intermediate: The adamantyl group is introduced to the pyrazole ring through a nucleophilic substitution reaction. This step often requires the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

    Coupling with Ethyl-Methyl-Pyrazole: The intermediate is then coupled with 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the pyrazole rings, potentially converting them into pyrazolines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products:

    Oxidation: Hydroxylated adamantyl derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted carboxamides.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

Biology and Medicine:

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting neurological or infectious diseases.

    Biological Probes: It can be used as a probe to study biological processes involving pyrazole derivatives.

Industry:

    Polymer Additives: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.

Mechanism of Action

The mechanism by which N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the pyrazole rings can interact with various enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

  • N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide
  • N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-(3-nitro-1H-pyrazol-1-yl)acrylamide

Comparison:

  • Structural Differences: While similar in having adamantyl and pyrazole groups, these compounds differ in the substituents attached to the pyrazole rings, leading to variations in their chemical and physical properties.
  • Unique Features: N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide is unique due to the presence of both ethyl and methyl groups on the pyrazole rings, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-[1-(1-adamantyl)pyrazol-3-yl]-1-ethyl-5-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O/c1-3-24-13(2)17(12-21-24)19(26)22-18-4-5-25(23-18)20-9-14-6-15(10-20)8-16(7-14)11-20/h4-5,12,14-16H,3,6-11H2,1-2H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMKXAHCYMBARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(=O)NC2=NN(C=C2)C34CC5CC(C3)CC(C5)C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide
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N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide
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N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide
Reactant of Route 6
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide

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